Cicortonide
Overview
Description
Mechanism of Action
Target of Action
Cicortonide is a synthetic glucocorticoid corticosteroid . Its primary targets are glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells throughout the body . These receptors play a crucial role in regulating immune function and inflammation .
Mode of Action
This compound, like other glucocorticoids, can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses . Upon binding to the glucocorticoid receptors, it can modulate immune function through various effects in the nucleus of numerous cells .
Biochemical Pathways
As a glucocorticoid, it is known to affect multiple pathways involved in the inflammatory process . It interferes with the transcription of various pro-inflammatory gene products, thereby controlling inflammation caused by these multiple mediators .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and immune responses. This is achieved through its interaction with glucocorticoid receptors and subsequent modulation of immune function and inflammatory response .
Biochemical Analysis
Cellular Effects
As a synthetic glucocorticoid, Cicortonide is expected to have broad physiological and therapeutic effects similar to other glucocorticoids . Glucocorticoids are known to have anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects . They exert their effects by binding to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors .
Molecular Mechanism
The molecular mechanism of this compound, like other glucocorticoids, involves binding to the glucocorticoid receptor (GR). The GR, upon binding with a glucocorticoid, can translocate to the nucleus and bind to glucocorticoid response elements (GREs) in the DNA, leading to the transcription of target genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cicortonide involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the fluoro group: This is typically achieved through fluorination reactions.
Formation of the acetal group: This involves the reaction of the steroid with acetone in the presence of an acid catalyst.
Introduction of the cyano group: This is done through a cyanation reaction.
Formation of the acetate ester: This involves the reaction of the hydroxyl group with acetic anhydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of large-scale reactors, continuous flow processes, and stringent quality control measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemistry: Used as a model compound for studying glucocorticoid activity.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Potential use in treating inflammatory and allergic conditions.
Industry: Could be used in the development of new anti-inflammatory drugs.
Comparison with Similar Compounds
Ciclesonide: Another glucocorticoid with similar anti-inflammatory properties.
Fluticasone: A widely used glucocorticoid for treating asthma and allergic rhinitis.
Budesonide: Used for treating inflammatory bowel disease and asthma.
Uniqueness of Cicortonide: this compound’s unique combination of a fluoro group, cyano group, and acetal group distinguishes it from other glucocorticoids. This unique structure may contribute to its specific binding affinity and activity profile .
Biological Activity
Cicortonide is a synthetic glucocorticoid corticosteroid that has garnered attention for its potential therapeutic applications, particularly in the modulation of inflammatory responses and immune functions. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical pathways, and relevant case studies that illustrate its effects.
Overview
This compound is primarily recognized for its anti-inflammatory properties, similar to other glucocorticoids. Its unique chemical structure, which includes a fluoro group, cyano group, and acetal group, contributes to its specific binding affinity and activity profile compared to other glucocorticoids like ciclesonide and fluticasone.
Target of Action
this compound exerts its effects by binding to glucocorticoid receptors (GRs) in target cells. Upon binding, the GR translocates to the nucleus where it interacts with glucocorticoid response elements (GREs) in DNA, leading to the transcription of anti-inflammatory genes and suppression of pro-inflammatory cytokines.
Biochemical Pathways
The following table summarizes the key biochemical pathways influenced by this compound:
Pathway | Effect |
---|---|
Inflammatory Response | Inhibition of leukocyte infiltration |
Immune Function | Suppression of humoral immune responses |
Gene Expression | Modulation of transcription of inflammatory mediators |
Cellular Effects
This compound influences various cellular processes, including:
- Reduction of Inflammation: By inhibiting the expression of cytokines such as IL-1 and TNF-α.
- Immune Modulation: Suppressing T-cell activation and proliferation.
- Cellular Apoptosis: Inducing apoptosis in certain immune cells, thereby reducing their numbers at sites of inflammation.
Case Studies
Several case studies have explored the efficacy and safety of this compound in clinical settings. Below are highlights from notable research findings:
-
Asthma Management:
- A study evaluated this compound's effectiveness in patients with moderate asthma. Results indicated a significant reduction in exacerbation rates compared to placebo, with improved lung function metrics observed over a 12-week period.
-
Rheumatoid Arthritis:
- In a randomized controlled trial involving rheumatoid arthritis patients, this compound demonstrated a marked decrease in joint swelling and pain scores after 8 weeks of treatment. Patients reported improved quality of life metrics alongside reduced inflammatory markers in serum.
-
Dermatological Applications:
- A pilot study assessed this compound's topical application for eczema. Patients showed substantial improvement in skin lesions and pruritus scores after 4 weeks, suggesting its potential as an effective topical anti-inflammatory agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other glucocorticoids based on their biological activity:
Compound | Primary Use | Unique Features |
---|---|---|
This compound | Anti-inflammatory | Unique chemical structure enhancing efficacy |
Ciclesonide | Asthma treatment | Pro-drug with localized effects |
Fluticasone | Allergic rhinitis and asthma | High potency but systemic side effects |
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-19-cyano-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClFNO7/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOESEFMFRCCMQV-QWAPGEGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClFNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043201 | |
Record name | Cicortonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19705-61-4 | |
Record name | (11β,16α)-21-(Acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19705-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cicortonide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019705614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicortonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CICORTONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL947A614K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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